3',5'-Dichloro-3-phenylpropiophenone
Description
3',5'-Dichloro-3-phenylpropiophenone (CAS: 898788-81-3) is an aromatic ketone derivative with the molecular formula C₁₅H₁₂Cl₂O and a molecular weight of 279.16 g/mol. Its structure consists of a propiophenone backbone substituted with a phenyl group at the 3-position and chlorine atoms at the 3' and 5' positions of the adjacent aromatic ring (Fig. 1). This compound is primarily utilized in pharmaceutical synthesis, particularly as an intermediate in the development of polyimides and other specialty polymers .
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c16-13-8-12(9-14(17)10-13)15(18)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCCCCFIOQNZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643995 | |
| Record name | 1-(3,5-Dichlorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-84-6 | |
| Record name | 1-(3,5-Dichlorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dichloro-3-phenylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene or substituted benzene as the starting material, which reacts with 3’,5’-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of 3’,5’-Dichloro-3-phenylpropiophenone follows similar principles but on a larger scale. The process involves the continuous addition of reactants and catalysts in a controlled environment to ensure high yield and purity. The reaction mixture is then subjected to purification steps such as distillation and recrystallization to obtain the final product.
Types of Reactions:
Oxidation: 3’,5’-Dichloro-3-phenylpropiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
3’,5’-Dichloro-3-phenylpropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’,5’-Dichloro-3-phenylpropiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new bonds with nucleophiles. The presence of chlorine atoms enhances its reactivity and selectivity in these reactions. The exact pathways and molecular targets depend on the specific application and the nature of the reactants involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Substitution Patterns
The dichlorinated propiophenone family includes multiple isomers differentiated by chlorine substitution patterns. Key analogs and their properties are summarized in Table 1.
Table 1: Physicochemical Comparison of Dichlorinated Propiophenone Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) |
|---|---|---|---|---|---|
| 3',5'-Dichloro-3-phenylpropiophenone | 898788-81-3 | C₁₅H₁₂Cl₂O | 279.16 | 4.81 | 17.07 |
| 2',4'-Dichloro-3-phenylpropiophenone | 898788-53-9 | C₁₅H₁₂Cl₂O | 279.16 | 4.78* | 17.07* |
| 2',5'-Dichloro-3-phenylpropiophenone | 898788-41-5 | C₁₅H₁₂Cl₂O | 279.16 | 4.83* | 17.07* |
| 3-(3-Methoxyphenyl)-2',5'-dichloropropiophenone | 898775-19-4 | C₁₆H₁₄Cl₂O₂ | 309.19 | 3.95† | 26.30† |
*Estimated based on structural similarity to 898788-81-3 .
†Experimental data from vendor specifications .
Key Observations:
Chlorine Position Effects :
- The 3',5'-dichloro isomer exhibits slight variations in LogP compared to 2',4' and 2',5' isomers due to differences in electron-withdrawing effects and steric hindrance. The meta (3',5') chlorine arrangement may enhance thermal stability in polymer synthesis compared to ortho (2',4') substitutions .
- The 2',5'-dichloro analog (CAS 898788-41-5) has a marginally higher LogP (4.83), suggesting increased lipophilicity, which could influence bioavailability in pharmaceutical applications.
Methoxy Substitution :
Crystallographic and Spectroscopic Differences
- NMR Profiles : The 3',5'-dichloro isomer displays distinct ¹H-NMR shifts for aromatic protons (δ 7.53/7.00 for AA’BB’ systems) compared to trihydroxy analogs like 2,3-dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene, which show additional oxygen-induced deshielding (δ 5.28–5.02 for oxygenated methine protons) .
Biological Activity
3',5'-Dichloro-3-phenylpropiophenone (DCPP) is a synthetic organic compound with potential applications in medicinal chemistry, particularly due to its biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
DCPP has the molecular formula C15H12Cl2O and features two chlorine atoms attached to the phenyl ring. Its structure allows it to participate in various chemical reactions, including oxidation and reduction, which can influence its biological activity.
DCPP's biological activity is primarily attributed to its ability to act as an electrophile. It interacts with nucleophiles in biological systems, leading to the inhibition of specific enzymes or disruption of cellular processes. This electrophilic nature can contribute to its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that DCPP exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Anticancer Properties
DCPP has shown promise in anticancer research, particularly in targeting specific cancer cell lines. Studies have indicated that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, DCPP was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating its potential as a therapeutic agent .
Case Study 2: Cancer Cell Line Research
A study conducted on human breast cancer cell lines revealed that DCPP treatment resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses demonstrated increased apoptosis markers after 48 hours of exposure to DCPP at concentrations ranging from 10 to 100 µM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
